Methyl 3-bromo-2-hydroxy-5-phenylbenzoate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Methyl 3-bromo-2-hydroxy-5-phenylbenzoate, while not directly mentioned in available research, is structurally related to compounds that have been synthesized and characterized in various chemical studies. For instance, the synthesis processes involving similar brominated benzoate derivatives have been explored to understand their chemical properties and potential applications in materials science and organic chemistry. These compounds serve as key intermediates in the synthesis of complex molecules, demonstrating the importance of halogenated benzoates in organic synthesis (Howarth & Harris, 1968).
Applications in Photodynamic Therapy
Some derivatives closely related to Methyl 3-bromo-2-hydroxy-5-phenylbenzoate show potential in medical applications, particularly in photodynamic therapy (PDT) for cancer treatment. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been synthesized and shown to possess high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020). This research underscores the therapeutic potential of structurally complex benzoate derivatives in the treatment of cancer.
Crystallographic Studies
Crystallographic studies of methyl benzoate derivatives have contributed to the understanding of molecular structures and interactions, which are critical for designing materials with specific properties. For instance, the crystal structures of methyl 3,5-dimethylbenzoate and related compounds have been determined, revealing insights into the molecular arrangements and interactions that could influence the physical properties of these materials (Ebersbach, Seichter, & Mazik, 2022).
Antimicrobial and Anticancer Studies
Compounds structurally similar to Methyl 3-bromo-2-hydroxy-5-phenylbenzoate have been isolated from natural sources and evaluated for their bioactivity. Bromophenol derivatives from the red alga Rhodomela confervoides have been studied for their antimicrobial and anticancer activities. Although some of these compounds were found inactive against human cancer cell lines and microorganisms, the research highlights the potential of natural and synthetic halogenated phenolics in bioactive compound discovery (Zhao et al., 2004).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromo-2-hydroxy-5-phenylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)11-7-10(8-12(15)13(11)16)9-5-3-2-4-6-9/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEYPUXDUGVYHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-hydroxy-5-phenylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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